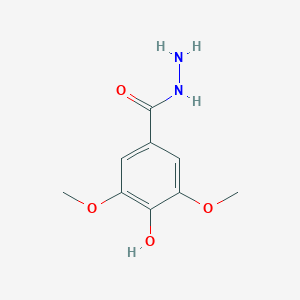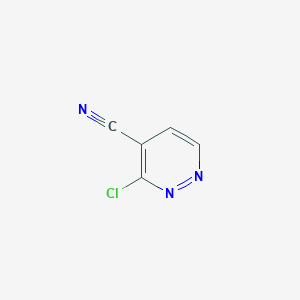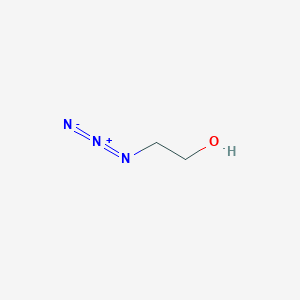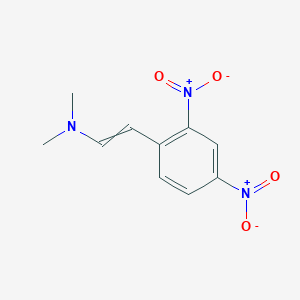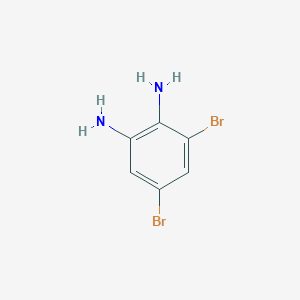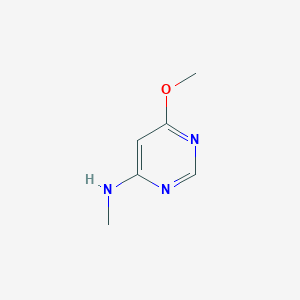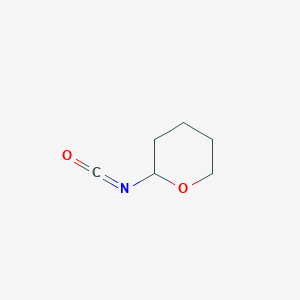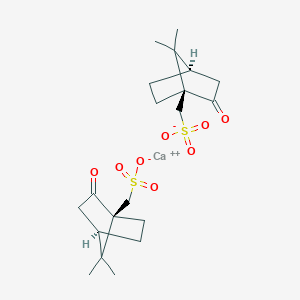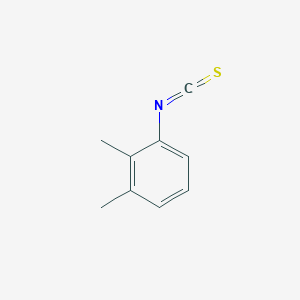
2,3-二甲基苯基异硫氰酸酯
描述
Synthesis Analysis
The synthesis of sterically congested molecules involving isothiocyanate groups, such as the reaction between benzoyl isothiocyanate and 2,6-dimethylphenyl isocyanide, leads to compounds with S–S–S moieties in nearly quantitative yield. This reaction is a clean one-pot process, showcasing the potential for synthesizing complex structures involving dimethylphenylisothiocyanate analogs (Yavari & Djahaniani, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray methods, revealing detailed insights into their conformation. For instance, the structure determination of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene highlights the molecular symmetry and bond lengths, providing a foundation for understanding the structural properties of dimethylphenylisothiocyanate derivatives (Iwasaki & Akiba, 1984).
Chemical Reactions and Properties
Reactivity and chemical behavior of isothiocyanate compounds have been explored through various reactions, including the formation of zwitterionic structures and cycloadducts. These studies shed light on the versatile reactivity and potential applications of 2,3-dimethylphenylisothiocyanate in synthesizing novel compounds with unique properties (Vandenberg & Leusen, 1988).
Physical Properties Analysis
The study of the physical properties of isothiocyanate-related compounds, including their optical properties, provides insights into their applications in materials science. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene derivatives highlight the influence of molecular conformation on optical characteristics, which is relevant for understanding the physical properties of 2,3-dimethylphenylisothiocyanate (Arbizzani et al., 1992).
Chemical Properties Analysis
The chemical properties of compounds related to 2,3-dimethylphenylisothiocyanate, such as their ability to form molecular complexes and undergo various chemical transformations, have been thoroughly investigated. These studies provide valuable information on the reactivity, stability, and potential applications of these compounds in chemical synthesis and material development (Toda, Tanaka, & Mak, 1985).
科学研究应用
-
Organic Semiconductors and Photovoltaics
- Summary of Application : Isothiocyanates have been used in the synthesis of organic semiconductors, specifically 2,3-Diphenylquinoxaline derivatives, for their electronic and photovoltaic effects .
- Methods of Application : The compounds were designed and synthesized with a D–A–D–A configuration. The structural, theoretical, and optical properties were then investigated .
- Results : The distribution of HOMO/LUMO orbitals and the values of the ionization potential indicate good semiconducting properties of the compounds and that they can be a bipolar material. The optical study showed good absorption in visible light (λabs 380–550 nm) .
-
Organic Synthesis
- Summary of Application : Isothiocyanates have been synthesized from amines under aqueous conditions for use in organic synthesis .
- Methods of Application : This process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
- Results : This method has been found to be a general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates .
-
Antioxidant and Antibacterial Activities
- Summary of Application : Isothiocyanates and related compounds, such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and studied for their antioxidant and antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Bioactive Compounds
- Summary of Application : Isothiocyanates are abundantly present in natural products and bioactive compounds. They exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Agrochemicals
- Summary of Application : Isothiocyanates are generated by members of the Brassica family and act as defense chemicals against herbivorous insects , bacteria , and fungi . Therefore, isothiocyanates can be used as agrochemicals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Biochemistry Reagents
- Summary of Application : Isothiocyanates are important reagents in biochemistry such as fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins . Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) .
- Methods of Application : During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Thiourea
- Summary of Application : In synthetic chemistry, isothiocyanate has emerged as a valuable building block in the synthesis of thiourea .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of N-Trifluoromethyl Amine
- Summary of Application : Isothiocyanate is also used in the synthesis of N-trifluoromethyl amine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Various Heterocyclic Compounds
- Summary of Application : Isothiocyanate is used in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
安全和危害
属性
IUPAC Name |
1-isothiocyanato-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASTZUGVKHOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165476 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylisothiocyanate | |
CAS RN |
1539-20-4 | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1539-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



